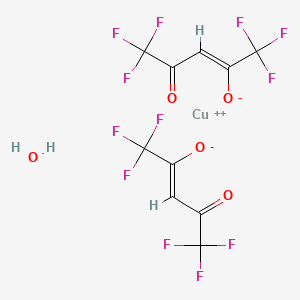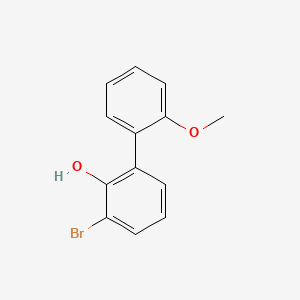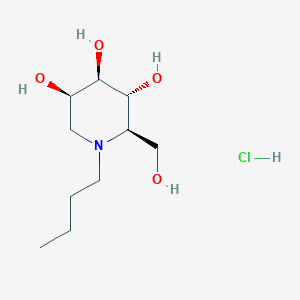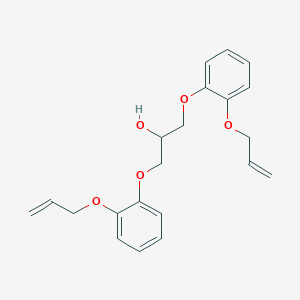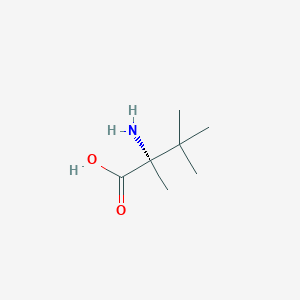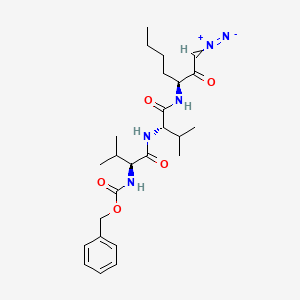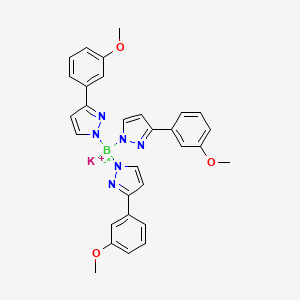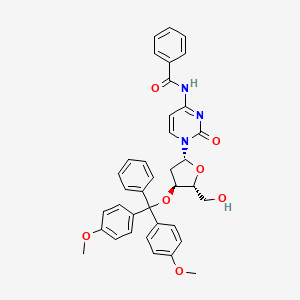![molecular formula C₈¹³CH₁₂N₂O₆ B1146228 [5'-13C]Uridine CAS No. 478511-16-9](/img/new.no-structure.jpg)
[5'-13C]Uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5’-13C]Uridine is a labeled nucleoside analog where the carbon-13 isotope is introduced at the 5’ position of the uridine molecule. Uridine itself is a pyrimidine nucleoside composed of uracil attached to a ribose ring via a β-N1-glycosidic bond. The incorporation of the carbon-13 isotope makes [5’-13C]Uridine particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to be traced using nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
Target of Action
The primary target of [5’-13C]Uridine is Uridine Phosphorylase 1 (UPP1) . UPP1 is an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cells .
Mode of Action
[5’-13C]Uridine interacts with its targets, primarily UPP1, to maintain metabolic homeostasis during growth and cellular stress . In glucose-deprived conditions, UPP1 facilitates proliferation in cells supplemented with uridine .
Biochemical Pathways
[5’-13C]Uridine affects several biochemical pathways. It fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . UPP1 connects uridine to central carbon metabolism via ribose phosphate isomerization .
Pharmacokinetics
It’s known that plasma uridine enters cells through a nucleoside transporter .
Result of Action
The molecular and cellular effects of [5’-13C]Uridine’s action include maintaining metabolic homeostasis during growth and cellular stress . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5’-13C]Uridine. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Biochemische Analyse
Biochemical Properties
[5’-13C]Uridine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Uridine Phosphorylase 1 (UPP1) catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is crucial for maintaining metabolic homeostasis during growth and cellular stress .
Cellular Effects
[5’-13C]Uridine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .
Molecular Mechanism
The molecular mechanism of [5’-13C]Uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells, indicating that uridine exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of [5’-13C]Uridine change over time in laboratory settings. It has been observed that uridine can decrease behavioral disorders and prevent the death of animals in a dose-dependent manner . Moreover, uridine prevented disturbances in redox, energy, and ion exchanges in brain mitochondria .
Dosage Effects in Animal Models
The effects of [5’-13C]Uridine vary with different dosages in animal models. For instance, uridine supplementation was able to dose-dependently decrease behavioral disorders and prevent the death of animals, which occurred for about 50% of animals in the model .
Metabolic Pathways
[5’-13C]Uridine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .
Transport and Distribution
[5’-13C]Uridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [5’-13C]Uridine typically involves the introduction of the carbon-13 isotope through selective metabolism of synthetic intermediates or direct synthesis methods. One common approach is to use labeled precursors in the biosynthetic pathway of uridine. For instance, labeled glucose or other carbon-13 enriched substrates can be metabolized by microorganisms to produce [5’-13C]Uridine .
Industrial Production Methods: Industrial production of [5’-13C]Uridine often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the uridine molecule efficiently. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate the labeled uridine .
Analyse Chemischer Reaktionen
Types of Reactions: [5’-13C]Uridine undergoes various chemical reactions, including:
Oxidation: Oxidation of uridine can lead to the formation of uracil derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the uracil ring.
Substitution: Substitution reactions often involve the replacement of functional groups on the ribose or uracil components.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uracil derivatives, while reduction can produce modified ribose structures .
Wissenschaftliche Forschungsanwendungen
[5’-13C]Uridine has a wide range of applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding nucleoside metabolism.
Medicine: It is employed in research related to cancer and metabolic disorders.
Industry: It is used in the synthesis of labeled nucleotides and other biochemical compounds
Vergleich Mit ähnlichen Verbindungen
Uridine-13C9,15N2: Another labeled uridine analog with both carbon-13 and nitrogen-15 isotopes.
Uridine-5’-monophosphate: A phosphorylated form of uridine used in various biochemical studies.
Uridine-5’-triphosphate: A triphosphate form used in energy transfer and signaling studies.
Uniqueness: [5’-13C]Uridine is unique due to its specific labeling at the 5’ position, which provides distinct advantages in tracing and studying metabolic pathways. This specificity allows for detailed analysis of uridine’s role and transformations in biological systems, making it a valuable tool in both basic and applied research .
Eigenschaften
CAS-Nummer |
478511-16-9 |
|---|---|
Molekularformel |
C₈¹³CH₁₂N₂O₆ |
Molekulargewicht |
245.2 |
Synonyme |
1-β-D-Ribofuranosyluracil[5’-13C]; β-Uridine; 1-β-D-Ribofuranosyluracil[5’-13C]; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’-13C]; NSC 20256[5’-13C]; β-Uridine[5’-13C]; |
Herkunft des Produkts |
United States |
Q1: What are the advantages of using [5-19F, 5-13C]-pyrimidine labeling over solely using [5-19F]-pyrimidine labeling in RNA NMR studies?
A1: While [5-19F]-labeling in RNA offers benefits for NMR studies, the introduction of the additional [5-13C] label in [5-19F, 5-13C]-pyrimidine labeling provides a significant advantage. This dual labeling strategy takes advantage of the TROSY (Transverse Relaxation Optimized Spectroscopy) effect observed in aromatic systems with 19F-13C spin topologies []. This effect, as demonstrated by Boeszoermenyi et al., arises from the cancellation of dipole-dipole interaction and chemical shift anisotropy relaxation mechanisms. This cancellation leads to sharper NMR signals, particularly beneficial for larger RNAs where signal broadening is a significant challenge. The sharper signals translate to improved spectral resolution and sensitivity, ultimately facilitating the study of larger and more complex RNA structures and dynamics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


